molecular formula C18H15Cl2NO3 B15096738 1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one

1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No.: B15096738
M. Wt: 364.2 g/mol
InChI Key: KFTUVCSTVAVNCD-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The indolin-2-one scaffold is a crucial structure in medicinal chemistry due to its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves the reaction of 2,4-dichlorobenzyl chloride with indolin-2-one derivatives under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indolin-2-one scaffold .

Scientific Research Applications

1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall biological activity compared to similar compounds .

Properties

Molecular Formula

C18H15Cl2NO3

Molecular Weight

364.2 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one

InChI

InChI=1S/C18H15Cl2NO3/c1-11(22)9-18(24)14-4-2-3-5-16(14)21(17(18)23)10-12-6-7-13(19)8-15(12)20/h2-8,24H,9-10H2,1H3

InChI Key

KFTUVCSTVAVNCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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